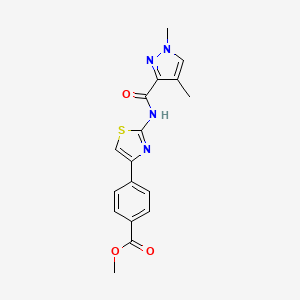

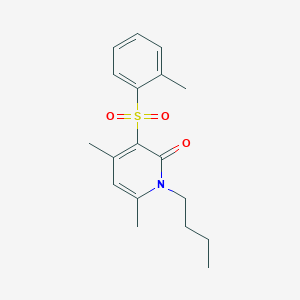

methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate” is a complex organic compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, like the compound , is characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . The specific molecular structure of “this compound” is not explicitly provided in the retrieved data.Chemical Reactions Analysis

Pyrazoles, the core structure of the compound, are known to undergo various chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not detailed in the retrieved data.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the retrieved data. Pyrazole, the core structure of the compound, is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems

- Preparation of Fused Pyrimidinones : Methyl compounds have been used in synthesizing various heterocyclic systems, including fused pyrimidinones. This synthesis involves creating derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, pyrazino[1,2-a]pyrimidine, and other related compounds (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

- Formation of Carboxamide Derivatives : Research has explored the reaction of certain methyl derivatives with primary amines to form carboxylic acids and carboxamide derivatives. These compounds have shown potential in cytotoxic activity against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Crystal Engineering and Structure Analysis

- Hydrogen-Bonded Supramolecular Structures : Studies on isomeric methyl compounds have revealed intricate hydrogen-bonded sheets and chains in their crystal structures. These structures showcase the molecular-electronic characteristics and bonding patterns significant in crystal engineering (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Antibacterial Applications

- Potential as Antibacterial Agents : Some derivatives of methyl compounds, particularly those synthesized from heterocyclic α-amino compounds, have shown promising antibacterial activity. This is particularly relevant against bacterial strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Pharmaceutical Research

- Retinoidal Activity : In the context of pharmaceutical applications, certain derivatives of methyl compounds have been studied for their retinoidal activity. This involves evaluating their ability to induce differentiation in leukemia cells and embryonal carcinoma cells (Jones et al., 1998).

Polymer Chemistry

- Polymerization Control Agents : Some methyl derivatives serve as versatile agents in polymer chemistry, specifically in controlling polymerization processes. These agents have been used to synthesize polymers with very low dispersities, indicating their efficiency and applicability in this field (Gardiner, Martinez‐Botella, Tsanaktsidis, & Moad, 2016).

Wirkmechanismus

Mode of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects .

Biochemical Pathways

It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .

Result of Action

It is known that pyrazole-bearing compounds can have diverse pharmacological effects .

Eigenschaften

IUPAC Name |

methyl 4-[2-[(1,4-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-10-8-21(2)20-14(10)15(22)19-17-18-13(9-25-17)11-4-6-12(7-5-11)16(23)24-3/h4-9H,1-3H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRVINXSYANZIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2697075.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2697077.png)

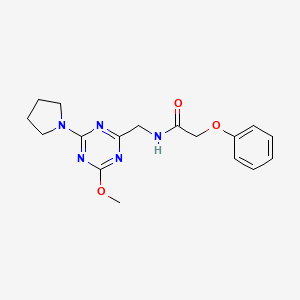

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)

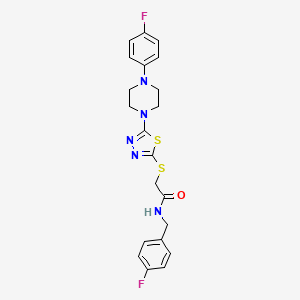

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2697081.png)

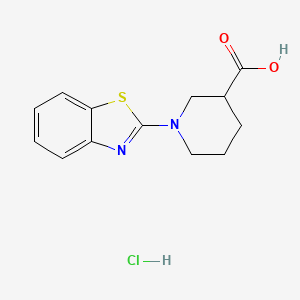

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2697084.png)

![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2697095.png)